2-(3-Aminooxolan-3-yl)propan-2-ol
Description
2-(3-Aminooxolan-3-yl)propan-2-ol is a tertiary alcohol derivative featuring an amino-substituted oxolane (tetrahydrofuran) ring. This compound combines a cyclic ether with a branched aliphatic alcohol and a primary amine, making it structurally distinct from simpler amino alcohols.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-(3-aminooxolan-3-yl)propan-2-ol |
InChI |
InChI=1S/C7H15NO2/c1-6(2,9)7(8)3-4-10-5-7/h9H,3-5,8H2,1-2H3 |
InChI Key |
HBNNRRVRAJQSKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1(CCOC1)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminooxolan-3-yl)propan-2-ol typically involves the reaction of oxirane (ethylene oxide) with an appropriate amine under controlled conditions. One common method involves the use of 3-amino-1,2-propanediol as a starting material, which undergoes cyclization to form the oxolane ring . The reaction conditions often include the use of a catalyst such as a Lewis acid to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of 2-(3-Aminooxolan-3-yl)propan-2-ol may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminooxolan-3-yl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as halides (e.g., Cl⁻, Br⁻) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or other substituted compounds.
Scientific Research Applications
2-(3-Aminooxolan-3-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(3-Aminooxolan-3-yl)propan-2-ol exerts its effects depends on its specific application. In biochemical pathways, it may act as a substrate or inhibitor for certain enzymes. The presence of both amino and hydroxyl groups allows it to interact with various molecular targets, potentially affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share key structural motifs with 2-(3-Aminooxolan-3-yl)propan-2-ol, allowing for comparative analysis of their properties and applications:
(2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (Compound 10)
- Structure: Contains an indolyloxy group and a methoxyphenoxy ethylamino chain attached to propan-2-ol.
- Key Differences: The indole and methoxyphenoxy substituents enhance aromaticity and lipophilicity compared to the aminooxolane ring in the target compound.
- Biological Activity: Exhibits antiarrhythmic, hypotensive, and α1/β1-adrenoceptor binding activity (IC₅₀ values in nanomolar range) .
- Synthesis : Prepared via multi-step synthesis with 70% yield as a foam .
3-(Diethylamino)-2,2-dimethyl-propan-1-ol
- Structure : Branched alkylamine with a tertiary alcohol.
- Key Differences: Lacks the cyclic ether (oxolane) but includes a diethylamino group and dimethyl branching.
- Physical Properties :
- Safety : Requires NIOSH/MSHA-approved respirators and chemical-resistant gloves due to moderate volatility and flammability .
2-(3-Amino-6-chloroquinolin-2-yl)propan-2-ol (Reproxalap)
- Structure: Quinoline core with a chlorine substituent and propan-2-ol group.
- Applications : Used as a therapeutic agent (e.g., anti-inflammatory or ophthalmic applications) due to its heteroaromatic pharmacophore .
1-(2-Allyl-phenoxy)-3-amino-propan-2-ol
- Structure: Allylphenoxy group attached to propan-2-ol.
- Key Differences: The allylphenoxy substituent increases hydrophobicity and reactivity (via allyl group) compared to the aminooxolane system.
3-Amino-2-benzylpropan-1-ol
- Structure: Benzyl group attached to a propanolamine backbone.
Comparative Analysis Table
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